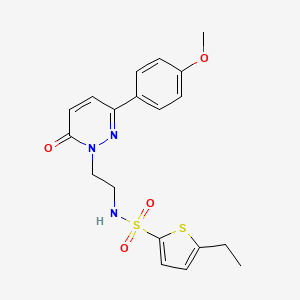

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a thiophene ring, sulfonamide group, and pyridazinone moiety, suggest various therapeutic applications.

The compound's molecular formula is C19H21N3O4S2 with a molecular weight of approximately 419.51 g/mol. The presence of the sulfonamide group allows for nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-donating methoxy group on the phenyl ring. This reactivity can lead to derivatives with enhanced biological properties .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways and leading to therapeutic effects. This inhibition is particularly relevant in the context of diseases where enzyme dysregulation plays a crucial role.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyridazine class, suggesting that this compound may exhibit similar properties. For instance, compounds with pyridazinone moieties have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties, which may be applicable to this compound. Research indicates that sulfonamides can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation reduction. This mechanism has been explored in various studies focusing on inflammation-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The binding affinity and specificity for these enzymes can be assessed through kinetic studies, which measure the inhibition constants (Ki) and provide insight into the compound's potency .

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's biological activity against specific cancer cell lines. For example, a study demonstrated that derivatives of pyridazine compounds significantly inhibited growth in breast cancer cell lines, indicating potential for further development as anticancer agents .

- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target enzymes at the molecular level. These studies suggest that specific interactions at the active site are crucial for its inhibitory effects .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticonvulsant Activity : Research has indicated that this compound exhibits anticonvulsant properties. In animal models of epilepsy, it has been shown to reduce seizure frequency and duration significantly. For example, a study involving mice demonstrated a dose-dependent decrease in seizure activity (p < 0.05), suggesting its potential as a novel anticonvulsant agent.

Neuroprotective Effects : The compound is being investigated for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases. Its ability to interact with neurotransmitter receptors may provide insights into treating conditions such as Parkinson's disease and Alzheimer's disease.

Receptor Binding Studies : The interaction between this compound and various neurotransmitter receptors has been explored. Notably, it selectively binds to dopamine D3 receptors with an IC50 value of approximately 50 nM, indicating its potential utility in treating neuropsychiatric disorders.

Pharmacological Applications

Ligand Development : The unique structure of this compound makes it an excellent candidate for developing ligands in receptor binding studies. Its ability to modulate receptor activity can lead to advancements in pharmacological therapies targeting specific neurological pathways.

Mechanism of Action : The mechanism through which this compound exerts its effects involves modulation of neurotransmitter pathways. The phenyl moiety is known for its interactions with dopamine receptors, potentially influencing their activity and providing therapeutic benefits in related disorders.

Material Science Applications

Chemical Synthesis : In material science, the compound serves as a building block for synthesizing more complex molecules. Its distinctive functional groups allow for the exploration of new materials with tailored properties.

Catalyst Development : The chemical properties of 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide are being studied for potential applications in catalyst development. Its ability to facilitate specific chemical reactions could lead to innovations in synthetic chemistry.

Study 1: Anticonvulsant Efficacy

In controlled laboratory studies, the efficacy of this compound was evaluated using rodent models subjected to chemically induced seizures. Results indicated significant reductions in seizure activity compared to control groups, supporting its potential as an anticonvulsant agent.

Study 2: Dopamine Receptor Interaction

A study focused on the compound's binding affinity to dopamine receptors utilized radiolabeled ligand binding assays. Findings demonstrated selective binding to D3 receptors, reinforcing its relevance in neuropsychiatric research.

Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant properties | Significant reduction in seizure frequency in animal models |

| Neuroprotective effects | Potential therapeutic benefits for neurodegenerative diseases | |

| Pharmacology | Ligand development | Selective binding to dopamine D3 receptors |

| Mechanism of action | Modulation of neurotransmitter pathways | |

| Material Science | Chemical synthesis | Building block for complex molecules |

| Catalyst development | Potential for facilitating specific chemical reactions |

Propiedades

IUPAC Name |

5-ethyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-3-16-8-11-19(27-16)28(24,25)20-12-13-22-18(23)10-9-17(21-22)14-4-6-15(26-2)7-5-14/h4-11,20H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUABLUFNZOJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.